tert-Butyl 3-[(3-methylbutyl)amino]propanoate
Description
tert-Butyl 3-[(3-methylbutyl)amino]propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a 3-methylbutyl group, and an amino group attached to a propanoate backbone
Properties
IUPAC Name |
tert-butyl 3-(3-methylbutylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-10(2)6-8-13-9-7-11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJKQRDFUQWKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(3-methylbutyl)amino]propanoate typically involves the esterification of 3-[(3-methylbutyl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-[(3-methylbutyl)amino]propanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atoms, forming new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amines or esters.
Scientific Research Applications
tert-Butyl 3-[(3-methylbutyl)amino]propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is explored for its potential biological activities, including its role as a building block for drug candidates targeting various diseases.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-methylbutyl)amino]propanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate
- tert-Butyl 3-[(3-methylbutyl)amino]butanoate
Uniqueness
tert-Butyl 3-[(3-methylbutyl)amino]propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.
Biological Activity
tert-Butyl 3-[(3-methylbutyl)amino]propanoate is a compound of increasing interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is an ester formed from the reaction of tert-butyl alcohol and 3-[(3-methylbutyl)amino]propanoic acid. Its unique structure, characterized by a tert-butyl group and a branched alkyl amino side chain, contributes to its distinct chemical properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities, leading to various physiological effects. For instance, it may act as an inhibitor or activator in biochemical pathways, influencing metabolic processes crucial for cellular function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : It has been shown to bind to certain enzymes, potentially altering their activity and impacting metabolic pathways.
- Pharmacological Potential : Investigations into its pharmacological properties suggest it may serve as a drug candidate for treating various conditions, particularly those involving metabolic dysregulation .
- Anti-inflammatory Effects : Some studies have suggested that derivatives of similar compounds may possess anti-inflammatory properties, making them candidates for further exploration in inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- In Vitro Studies : In laboratory settings, this compound has been evaluated for its effects on cellular metabolism. It was found to influence the proliferation of specific cell lines, suggesting potential applications in cancer research.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated a favorable profile for drug development, with observed bioactivity correlating with structural modifications .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| tert-Butyl 3-(methylamino)propanoate | Methyl group instead of 3-methylbutyl | Moderate enzyme inhibition |
| tert-Butyl 3-(pentan-3-yl)amino)propanoate | Pentan-3-yl group | Enhanced binding affinity |
| tert-Butyl 2-methyl-3-(methylamino)propanoate | Different position of amino group | Varying pharmacological effects |
The presence of the branched alkyl chain in this compound appears to enhance its biological activity compared to simpler analogs.
Applications in Research and Industry
The compound's unique properties make it a valuable building block in both academic and industrial research:
- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
- Medicinal Chemistry : Its potential as a drug candidate is being explored, particularly in developing treatments for metabolic disorders.
- Material Science : Its structural characteristics are utilized in creating functional materials like polymers and coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
